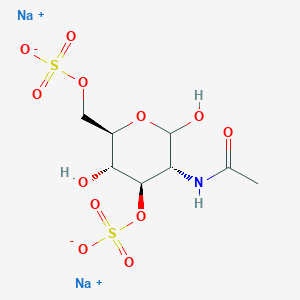
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) is a complex carbohydrate derivative It is a sulfated sugar compound that has been modified to include acetylamino and sulfate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) typically involves multiple steps. The process begins with the acetylation of D-glucose to introduce the acetylamino group. This is followed by the sulfation of the hydroxyl groups at positions 3 and 6. The final step involves the neutralization of the sulfated compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product.
化学反应分析
Types of Reactions
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group back to an amino group.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amino derivatives.
科学研究应用
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) involves its interaction with specific molecular targets. The acetylamino and sulfate groups play a crucial role in its biological activity, influencing cellular signaling pathways and enzyme interactions. The compound’s effects are mediated through its binding to receptors and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: A related compound with similar acetylamino functionality but lacking sulfate groups.
Chondroitin Sulfate: Another sulfated sugar with different structural features and biological properties.
Heparin: A highly sulfated polysaccharide with anticoagulant properties.
Uniqueness
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) is unique due to its specific combination of acetylamino and sulfate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO12S2.2Na/c1-3(10)9-5-7(21-23(16,17)18)6(11)4(20-8(5)12)2-19-22(13,14)15;;/h4-8,11-12H,2H2,1H3,(H,9,10)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5-,6-,7-,8?;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVDMSVZJDXST-IGTJFTGVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NNa2O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


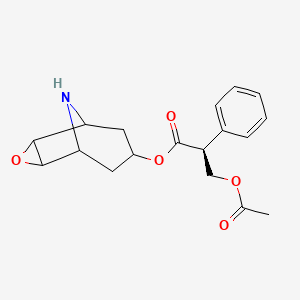
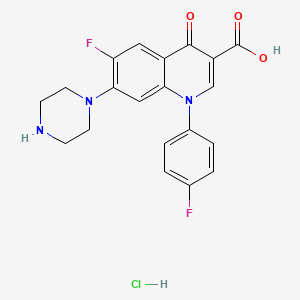
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)

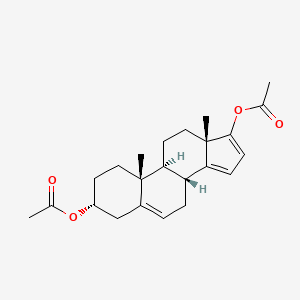
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
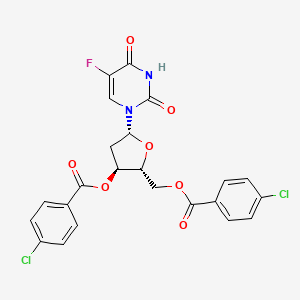
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
